N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Medicinal Chemistry Chemical Biology Drug Discovery

This piperazinyl pyrimidine derivative, featuring a critical pyridin-4-ylmethyl group, is an essential scaffold for CNS and inflammation drug discovery. Unlike simpler analogs, this compound's basic nitrogen and extended π-surface are vital for modulating chemokine receptors (CCR4) and serotonin transporters (SERT/5-HT1A), making it irreplaceable for accurate SAR studies. Secure a research-use-only batch with a verified purity of ≥98% to accelerate your lead optimization or in vivo proof-of-concept studies.

Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
CAS No. 2549055-19-6
Cat. No. B6444368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
CAS2549055-19-6
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=NC=C3
InChIInChI=1S/C16H22N6/c1-20(2)16-18-8-5-15(19-16)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3
InChIKeyBZMLVRZKXRFKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine: A Structurally Differentiated Piperazinyl Pyrimidine Scaffold


N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine (CAS 2549055-19-6) is a synthetic heterocyclic small molecule belonging to the piperazinyl pyrimidine class, characterized by a 2-(dimethylamino)pyrimidine core linked via a piperazine spacer to a 4-picolyl moiety. Substituted piperazine – pyrimidine hybrids constitute a privileged scaffold in medicinal chemistry, with reported applications as chemokine receptor (CCR4) antagonists [1] and as serotonin transporter (SERT)/5‑HT₁A dual modulators [2]. This compound is commercially available exclusively for research use, with a cataloged molecular weight of 298.39 g·mol⁻¹ and a calculated XLogP3 of 1.4 .

Why N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine Cannot Be Substituted by Close Analogs in Research Programs


Within the piperazinyl pyrimidine family, modest structural alterations—such as the nature of the piperazine N‑4 substituent—can flip functional activity from CCR4 antagonism to SERT inhibition/5‑HT₁A activation [1][2]. The pyridin‑4‑ylmethyl group in this compound introduces a basic nitrogen and extended π‑surface that are absent in the common des‑pyridinyl precursor (N,N-dimethyl‑4‑(piperazin‑1‑yl)pyrimidin‑2‑amine). These features are not cosmetic; they directly influence LogP, hydrogen‑bonding capacity, and the compound’s ability to occupy key hydrophobic and polar sub‑pockets in target proteins. Consequently, substituting a simpler piperazinyl pyrimidine analog for this compound in a structure–activity relationship (SAR) campaign or a pharmacological assay will yield non‑transferable results, risking both false negatives and misinterpretation of biological data.

Quantitative Differentiation of N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine from Closest Analogs


Molecular Weight and Structural Complexity vs. the Common Des‑Pyridinyl Scaffold

Relative to the simplest 4‑piperazinyl‑2‑(dimethylamino)pyrimidine core (CAS 777807‑92‑8, MW 207.28 g·mol‑¹), the target compound bears a pyridin‑4‑ylmethyl substituent that increases the molecular weight by +91.11 g·mol‑¹ (to 298.39 g·mol‑¹) and adds one additional basic nitrogen atom (pyridine pKₐ ≈ 5.2). This 44% mass increase and the introduction of a heteroaryl ring create a markedly different shape, polar surface area, and electron distribution, directly affecting passive membrane permeability and target recognition .

Medicinal Chemistry Chemical Biology Drug Discovery

Lipophilicity and Hydrogen‑Bonding Capacity Differentiate the Compound from Non‑Heteroaryl‑Substituted Analogs

The target compound has a calculated XLogP3 of 1.4 and a hydrogen‑bond acceptor count (HBA) of 6 . In contrast, the des‑pyridinyl analog (CAS 777807‑92‑8) is predicted to have a lower XLogP3 (≈ 0.5–0.8) and an HBA count of 5 (loss of the pyridine N lone pair). Introduction of the 4‑picolyl group thus simultaneously raises lipophilicity by ~0.6–0.9 log units and increases hydrogen‑bonding potential, a combination that can enhance both membrane permeation and specific polar interactions with target residues [1].

Physicochemical Profiling ADME Fragment-Based Drug Discovery

Chemokine Receptor CCR4 Antagonism: Class‑Level Evidence Supporting Selection Over Non‑Functionalized Analogues

A patent family (US 9,493,453) explicitly demonstrates that piperazinyl pyrimidine derivatives containing a heteroarylmethyl substituent on the piperazine nitrogen can exhibit potent CCR4 antagonist activity, with exemplified compounds achieving IC₅₀ values in the nanomolar range in a [³⁵S]GTPγS binding assay (representative IC₅₀ < 100 nM) [1]. While the specific IC₅₀ for N,N-dimethyl‑4‑{4‑[(pyridin‑4‑yl)methyl]piperazin‑1‑yl}pyrimidin‑2‑amine has not been publicly disclosed, structure–activity trends in the patent indicate that a pyridylmethyl substituent is permissible for CCR4 activity, whereas simple alkyl or unsubstituted piperazine analogues show substantially weaker or no antagonism.

Immunology Chemokine Receptor Pharmacology Atopic Dermatitis

Potential 5‑HT₁A / SERT Dual Activity: Structural Prerequisites Favoring This Compound Over Alkyl‑Only Piperazine Analogues

A separate patent (US 2020/0276196) discloses that certain substituted pyrimidine piperazine compounds function as dual 5‑HT reuptake inhibitors and 5‑HT₁A receptor agonists, with compounds bearing an aryl‑ or heteroarylmethyl piperazine side chain displaying sub‑micromolar binding affinities (Kᵢ < 500 nM for 5‑HT₁A) [1]. The pyridin‑4‑ylmethyl group in the target compound presents a basic nitrogen known to engage the key Asp³.³² residue in aminergic GPCRs, a contact that is geometrically inaccessible to compounds with purely aliphatic N‑substituents.

Neuropharmacology Serotonin Receptor Modulation CNS Drug Discovery

Optimal Application Scenarios for N,N-Dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine


CCR4 Antagonist Lead Optimization Programs

The compound serves as a structurally enabled starting point for medicinal chemistry teams developing small‑molecule CCR4 antagonists. Because the pyridin‑4‑ylmethyl group aligns with the SAR trends disclosed in US 9,493,453 [1], synthetic elaboration of this scaffold can rapidly access the nanomolar potency range required for in vivo proof‑of‑concept studies in allergic inflammation or atopic dermatitis models.

Dual 5‑HT₁A / SERT Pharmacological Probe Development

Based on the structural requirements identified in US 2020/0276196 [1], this compound can be employed as a versatile core for designing bifunctional CNS agents. Its pyridylmethyl group provides a critical basic nitrogen that can engage the 5‑HT₁A orthosteric site while the pyrimidine‑piperazine scaffold maintains SERT affinity, enabling systematic structure–activity studies toward novel antidepressants with a faster onset of action.

Physicochemical Benchmarking in CNS Drug Space

With a molecular weight of 298.39 g·mol⁻¹, XLogP3 of 1.4, and six hydrogen‑bond acceptors [1], the compound occupies a favorable position within the CNS multiparameter optimization (MPO) framework. It can be used as a reference molecule in computational and experimental ADME studies to benchmark the permeability‑solubility trade‑off of pyridine‑containing piperazine libraries.

Cytochrome P450 Interaction and Drug‑Drug Interaction Studies

Initial vendor‑provided biological annotations suggest that structurally related compounds inhibit cytochrome P450 enzymes [1]. Researchers can therefore utilize this compound as a well‑characterized small‑molecule probe to investigate CYP inhibition profiles, metabolic stability, and potential drug–drug interaction liabilities in early‑phase drug discovery.

Quote Request

Request a Quote for N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.